Cas no 863670-65-9 (2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide)

2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- EN300-26602200
- 2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
- 863670-65-9
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- Inchi: 1S/C16H15N3O4S/c1-21-12-8-14(23-3)13(22-2)7-10(12)6-11(9-17)15(20)19-16-18-4-5-24-16/h4-8H,1-3H3,(H,18,19,20)/b11-6+
- InChI Key: XQZQEFMYIKDXIQ-IZZDOVSWSA-N
- SMILES: S1C=CN=C1NC(/C(/C#N)=C/C1C=C(C(=CC=1OC)OC)OC)=O
Computed Properties
- Exact Mass: 345.07832714g/mol
- Monoisotopic Mass: 345.07832714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 519
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 122Ų
2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26602200-0.05g |
2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide |
863670-65-9 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide Related Literature
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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4. Back matter
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
Additional information on 2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide
Recent Advances in the Study of 2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide (CAS: 863670-65-9)
The compound 2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide (CAS: 863670-65-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique structural features, including a cyano group, a thiazole ring, and a trimethoxyphenyl moiety, has been the subject of several studies exploring its biological activities and mechanisms of action.
Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that 863670-65-9 exhibits potent inhibitory activity against specific kinase targets involved in cancer cell proliferation. The study utilized a combination of molecular docking and in vitro assays to elucidate the binding interactions and selectivity of the compound, revealing promising results for further development as an anticancer agent.
In addition to its anticancer potential, 863670-65-9 has also been investigated for its anti-inflammatory properties. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound significantly reduces the production of pro-inflammatory cytokines in macrophage cells, suggesting its utility in treating inflammatory diseases. The researchers attributed this effect to the compound's ability to modulate key signaling pathways, such as NF-κB and MAPK.
Further investigations into the pharmacokinetics and toxicity profile of 863670-65-9 have been conducted to assess its suitability for clinical development. Preliminary data from animal studies indicate favorable bioavailability and a manageable safety profile, although further optimization may be required to minimize off-target effects. These findings underscore the compound's potential as a lead candidate for drug development.
In summary, the latest research on 2-cyano-N-(1,3-thiazol-2-yl)-3-(2,4,5-trimethoxyphenyl)prop-2-enamide (CAS: 863670-65-9) highlights its multifaceted biological activities and therapeutic potential. Ongoing studies aim to refine its structure-activity relationships and explore its applications in various disease models, paving the way for future clinical trials.
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